molecular formula C4H9ClN4O2 B12388454 (2R)-2-amino-4-azidobutanoic acid;hydrochloride

(2R)-2-amino-4-azidobutanoic acid;hydrochloride

Cat. No.: B12388454
M. Wt: 180.59 g/mol
InChI Key: MHHYJRIDKLZZEO-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-4-azidobutanoic acid;hydrochloride is a synthetic organic compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.

    Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.

    Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrochloric Acid (HCl): Used to form the hydrochloride salt.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

Major Products

    Amino Derivatives: Formed by reduction of the azido group.

    Triazoles: Formed by cycloaddition reactions.

Scientific Research Applications

(2R)-2-amino-4-azidobutanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole derivatives.

    Biology: Employed in the study of protein labeling and modification due to its azido group, which can undergo bioorthogonal reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride: Similar in structure but contains a sulfanyl group instead of an azido group.

    ®-2-amino-4,6-dichloropyrimidine: Contains a pyrimidine ring with amino and dichloro substituents.

Uniqueness

(2R)-2-amino-4-azidobutanoic acid;hydrochloride is unique due to its azido group, which imparts distinct reactivity and enables bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry, where selective and efficient labeling of biomolecules is essential.

Properties

Molecular Formula

C4H9ClN4O2

Molecular Weight

180.59 g/mol

IUPAC Name

(2R)-2-amino-4-azidobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1

InChI Key

MHHYJRIDKLZZEO-AENDTGMFSA-N

Isomeric SMILES

C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl

Origin of Product

United States

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